molecular formula C19H22N2O4S B2409639 N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034526-97-9

N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2409639
CAS RN: 2034526-97-9
M. Wt: 374.46
InChI Key: IHVULQKBJBVNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sphingosine-1-Phosphate Receptor Agonism

The discovery of sphingosine-1-phosphate (S1P) receptor agonists for the treatment of autoimmune diseases, such as relapsing-remitting multiple sclerosis (RRMS), has been a significant area of research. A study described the development of a selective S1P1 and S1P5 receptor agonist, demonstrating its potential in autoimmune disease treatment by modulating S1P receptors to achieve therapeutic effects without activating the S1P3 receptor, which is associated with undesirable side effects (Kurata et al., 2017).

Sigma Receptor Binding

Research into sigma receptors has revealed the potential therapeutic applications of compounds with selective sigma receptor binding. A study focused on the methyl substitution on the piperidine ring of certain derivatives, exploring their affinity and selectivity towards sigma(1) and sigma(2) receptors. These compounds have been proposed as tools for PET experiments and have shown antiproliferative activity in rat glioma cells, suggesting a role in tumor research and therapy (Berardi et al., 2005).

Anti-HIV Activity

Tetrahydronaphthalene derivatives have been studied for their anti-HIV-1 activity. These compounds inhibited cell death caused by HIV-1 infection and showed significant selective indices, indicating their potential as anti-HIV agents. The research suggested that these derivatives act at or near the reverse transcription step of the HIV-1 life cycle, providing a foundation for further exploration in HIV-1 treatment strategies (Hara et al., 1997).

Chemical Synthesis and Properties

Studies on the synthesis of tetrahydronaphthalene derivatives and their reactions have contributed to the understanding of their chemical properties and potential applications. For instance, the synthesis of 1-methyl-3-methoxy-7-isopropylnaphthalene and its derivatives has been detailed, showcasing the versatility of these compounds in chemical synthesis (Adachi, 1973).

properties

IUPAC Name

N'-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-14-6-7-16-13(10-14)4-2-8-19(16,24)12-21-18(23)17(22)20-11-15-5-3-9-26-15/h3,5-7,9-10,24H,2,4,8,11-12H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVULQKBJBVNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NCC3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.